molecular formula C6H4Cl3N3O2 B1586795 3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid CAS No. 32889-74-0

3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid

Cat. No. B1586795
CAS RN: 32889-74-0
M. Wt: 256.5 g/mol
InChI Key: KBWNOFMJVVPCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4Cl3N3O2 and its molecular weight is 256.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

32889-74-0

Product Name

3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid

Molecular Formula

C6H4Cl3N3O2

Molecular Weight

256.5 g/mol

IUPAC Name

3,5,6-trichloro-4-hydrazinylpyridine-2-carboxylic acid

InChI

InChI=1S/C6H4Cl3N3O2/c7-1-3(12-10)2(8)5(9)11-4(1)6(13)14/h10H2,(H,11,12)(H,13,14)

InChI Key

KBWNOFMJVVPCQQ-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)NN

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)NN

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a reaction flask containing 200 milliliters of water at the boiling point was added 26.1 grams (0.1 mole) of tetrachloropicolinic acid, 4.1 grams (0.103 mole) of sodium hydroxide in 25 milliliters of water and 3.47 grams (0.105 mole) of hydrazine. The reaction mixture was stirred under reflux for 30 minutes. An additional 4.1 grams (0.103 mole) of sodium hydroxide in 25 milliliters of water was slowly added to the reaction mixture over a 25 minute period and the mixture refluxed for 45 minutes. The reaction mixture was cooled to room temperature and 25 milliliters of 5 Normal hydrochloric acid was added thereto. The solid 3,5,6-trichloro-4-hydrazinopicolinic acid (as the mono-hydrate), which precipitated was recovered by filtration in a yield of 22.9 grams (83.5 percent of theoretical) and melted at 166°-168° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a reaction flask was added 26.1 grams (0.1 mole) of tetrachloropicolinic acid, 200 milliliters of water, 3.6 grams of 95 percent hydrazine (0.11 mole) and 10.6 grams (0.1 mole) of sodium carbonate. The mixture was heated with stirring and maintained under reflux conditions for about 1 hour. The reaction mixture was cooled to 25° C and 25 milliliters of 5 normal hydrochloric acid was added. The solid which precipitated was recovered by filtration, and washed successively with water, ethanol, benzene and hexane and air dried. The 3,5,6-trichloro-4-hydrazinopicolinic acid product was recovered in a yield of 25.6 grams (93 percent of theoretical) having a melting point of 165°-170° C. After recrystallization from a 50:50 dimethylformamide-water mixture the product (as the mono-hydrate) was found by analysis to have carbon, hydrogen and nitrogen contents of 26.6, 2.1 and 15.3 percent, respectively, as compared with the theoretical contents of 26.2, 2.2 and 15.3 percent, respectively, calculated for the above named compound.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
5
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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